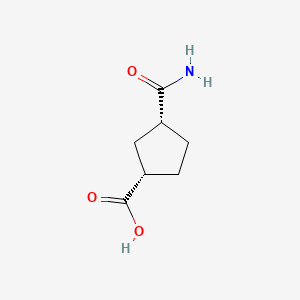

(1S,3R)-3-氨基甲酰基环戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, also known as CPPC, is a cyclic amino acid that has been studied extensively for its potential therapeutic applications. CPPC is a chiral molecule, meaning it exists in two mirror-image forms, and the (1S,3R) enantiomer has been found to have the most significant biological activity. In

科学研究应用

化学表征和合成

- 使用红外、元素分析、质谱、核磁共振和 X 射线衍射等技术合成了 (1S,3R)-3-氨基甲酰基-2,2,3-三甲基环戊烷-1-羧酸并对其进行了表征。这种合成和表征为探索其在各个研究领域的应用奠定了基础 (Huang 等人,2003)。

生化和药理学研究

- 研究表明,环戊烷羧酸的不同衍生物和异构体(包括与 (1S,3R)-3-氨基甲酰基环戊烷-1-羧酸结构相似的化合物)在抑制酶促过程中发挥作用,例如 S-腺苷甲硫氨酸的合成。这些发现对于理解生化途径和潜在的治疗应用至关重要 (Coulter 等人,1974)。

神经药理学研究

- 各种研究探索了 (1S,3R)-1-氨基环戊烷-1,3-二羧酸及其衍生物对大脑功能的影响。例如,它已被证明可以刺激大鼠海马中的磷酸肌醇水解,表明其在研究神经递质系统和神经系统疾病中的潜在用途 (Schoepp 等人,1991)。

分子生物学和遗传学

- 该化合物及其衍生物可用作分子生物学中的前体或工具,特别是在合成核苷方面。该应用对于开发抗病毒和抗肿瘤剂以及研究遗传物质和过程至关重要 (Bergmeier 等人,1993)。

神经保护研究

- 已经研究了该化合物的保护神经作用,特别是在海马切片缺氧等情况下。此类研究有助于了解某些化合物如何保护神经细胞免受损伤,这对于开发治疗神经系统疾病至关重要 (Opitz 和 Reymann,1993)。

作用机制

安全和危害

未来方向

The future directions in the field of chiral amines synthesis involve the discovery and structural characterization of a number of stereoselective enzymes. The latest discovered enzymes in this field, imine reductases (IREDs), represent a promising alternative for the biocatalytic synthesis of primary, secondary, and tertiary amines through asymmetric hydrogenation .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Sodium cyanide", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with methylamine in the presence of sodium cyanide to form N-methylcyclopentanecarboxamide.", "Step 2: N-methylcyclopentanecarboxamide is hydrolyzed with hydrochloric acid to form (1S)-3-methylcyclopentane-1-carboxylic acid.", "Step 3: (1S)-3-methylcyclopentane-1-carboxylic acid is reduced with sodium borohydride to form (1S)-3-methylcyclopentane-1-carboxylic acid methyl ester.", "Step 4: (1S)-3-methylcyclopentane-1-carboxylic acid methyl ester is reacted with sodium nitrite and sulfuric acid to form the diazonium salt.", "Step 5: The diazonium salt is then coupled with sodium nitrate in the presence of sodium bicarbonate to form (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid.", "Step 6: The product is purified by recrystallization from water and drying under vacuum." ] } | |

CAS 编号 |

19042-33-2 |

分子式 |

C7H11NO3 |

分子量 |

157.17 g/mol |

IUPAC 名称 |

3-carbamoylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11) |

InChI 键 |

JLLHYSHCVKOWSD-UHFFFAOYSA-N |

SMILES |

C1CC(CC1C(=O)N)C(=O)O |

规范 SMILES |

C1CC(CC1C(=O)N)C(=O)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)

![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)

![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)

![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)